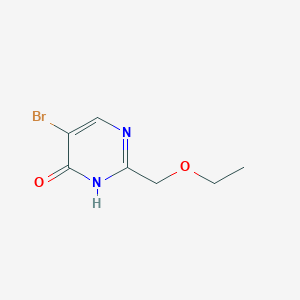

5-Bromo-2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one

Description

Properties

Molecular Formula |

C7H9BrN2O2 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

5-bromo-2-(ethoxymethyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H9BrN2O2/c1-2-12-4-6-9-3-5(8)7(11)10-6/h3H,2,4H2,1H3,(H,9,10,11) |

InChI Key |

QJHOVMUREPXAES-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=NC=C(C(=O)N1)Br |

Origin of Product |

United States |

Preparation Methods

Key Components

- Aldehyde : A bromo-substituted aldehyde (e.g., 5-bromobenzaldehyde) introduces the bromo group at position 4.

- β-Ketoester : Ethyl 3-(ethoxymethyl)acetoacetate (synthesized via ethoxymethylation of ethyl acetoacetate) provides the ethoxymethyl group at position 2.

- Urea : Standard urea or thiourea forms the pyrimidinone ring.

Procedure

- Combine 5-bromobenzaldehyde (1.0 mmol), ethyl 3-(ethoxymethyl)acetoacetate (1.2 mmol), and urea (1.5 mmol) in ethanol.

- Add a catalytic amount of acetic acid (0.5 mmol) and reflux for 8–12 hours.

- Neutralize with sodium bicarbonate, isolate the product via filtration, and recrystallize from ethanol.

Yield : ~65–75% (estimated based on analogous reactions).

Optimization

- Catalysts : Brønsted acidic ionic liquids (e.g., [Btto][p-TSA]) improve yields to >85% under solvent-free conditions.

- Microwave Assistance : Reduces reaction time to 45 minutes at 100°C.

Post-Synthetic Bromination

If the ethoxymethyl group is introduced first, bromination at position 5 can follow:

Steps

- Synthesize 2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one via Biginelli reaction using non-brominated components.

- Brominate at position 5 using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under radical conditions.

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NBS (1.1 eq) | THF | 0°C → RT | 4 h | ~60% |

Alternative Cyclocondensation Approaches

β,γ-Unsaturated Ketoester Route

β,γ-Unsaturated ketoesters (e.g., ethyl 4-(5-bromophenyl)-2-oxobut-3-enoate) react with urea in a tartaric acid–N,N-dimethylurea melt to form 5-unsubstituted DHPMs, which can be functionalized post-synthesis:

- Cyclize the ketoester with urea at 70°C for 6 hours.

- Introduce the ethoxymethyl group via alkylation of the NH group using ethoxymethyl bromide.

Yield : ~50–60% after alkylation.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Modified Biginelli | One-pot synthesis; scalable | Requires custom β-ketoester synthesis | 65–85% |

| Post-Synthetic Bromination | Flexibility in functionalization | Multi-step; moderate bromination efficiency | 50–60% |

| β,γ-Ketoester Cyclization | Green conditions (solvent-free) | Limited substrate scope | 50–70% |

Characterization Data

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one can be substituted by other nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dehalogenated products.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or alkyl boronic acids.

Common Reagents and Conditions:

Bromination: Bromine, iron powder, dichloromethane.

Substitution: Amines, thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

Cross-Coupling: Palladium catalyst, aryl/alkyl boronic acids, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran).

Major Products:

- Substituted pyrimidines

- Oxo derivatives

- Dehalogenated products

- Coupled products with aryl or alkyl groups

Scientific Research Applications

Chemistry: 5-Bromo-2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for constructing complex molecules.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of antiviral and anticancer agents. Its derivatives may exhibit biological activity against specific molecular targets.

Industry: In the material science industry, this compound can be used in the synthesis of functional materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom can enhance the compound’s binding affinity and specificity towards its target.

Comparison with Similar Compounds

Table 1: Key Properties of 5-Bromo Dihydropyrimidinone Analogues

Substituent Effects on Physicochemical Properties

- Ethoxymethyl vs. Cyclobutylmethyl (Position 2): The ethoxymethyl group in the target compound introduces an ether moiety, likely improving solubility in polar aprotic solvents compared to the cyclobutylmethyl group (), which is bulkier and may hinder crystallization .

- Bromine Reactivity: The bromine atom at position 5 enables cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in , where a brominated pyrimidine intermediate was used in a coupling reaction with an aryl amine .

- Impact of Additional Substituents: The compound in (6-ethyl, 3-methoxyethyl) exhibits a higher molecular weight (261.12 vs.

Structural and Spectroscopic Insights

- Crystallography: The crystal structure of 5-bromo-2-chloropyrimidin-4-amine () reveals planar pyrimidine rings and hydrogen-bonded networks, which may influence the solubility and stability of brominated analogues .

- IR Spectroscopy: The propenoyl-substituted derivative () showed a C=O stretch at 1688 cm⁻¹, a feature shared with dihydropyrimidinones .

Biological Activity

5-Bromo-2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one is a compound of interest due to its notable biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom , an ethoxymethyl group , and a dihydropyrimidinone core , with a molecular formula of and a molecular weight of approximately 233.06 g/mol . These structural elements contribute to its unique reactivity and interaction profiles with biological targets.

Mechanism of Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor . The presence of the bromine atom enhances its ability to engage in hydrogen bonding and hydrophobic interactions , which are critical for modulating biological activity. The molecule's specific functional groups allow for selective binding to enzymes or receptors, making it a candidate for drug development .

Biological Applications

The compound has been studied for various biological applications:

- Enzyme Inhibition : It can modulate enzyme activities through non-covalent interactions.

- Antimicrobial Activity : Similar compounds in the dihydropyrimidinone class have shown antimicrobial properties, suggesting potential efficacy against pathogens .

- Antitumor Potential : The structural characteristics may also allow for activity against cancer cells, as seen with related pyrimidine derivatives .

Case Studies

- Enzyme Interaction Studies : Various studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting dihydrofolate reductase (DHFR), a target for antimicrobial drugs .

- Antimicrobial Efficacy : In vitro studies have indicated that derivatives of this compound exhibit significant antibacterial activity against strains such as E. coli and S. aureus. This is attributed to the compound's ability to disrupt bacterial metabolic functions .

- Antitumor Activity : Research has highlighted the potential of similar pyrimidine derivatives in cancer therapy, suggesting that this compound may also possess antitumor properties through mechanisms involving apoptosis induction and cell cycle arrest .

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethoxymethyl group | Enzyme inhibition, antimicrobial |

| 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one | Methoxymethyl group | Antimicrobial activity |

| 5-Bromo-2-chloropyrimidine | Chlorine atom | Varying halogen effects on biological activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Nucleophilic substitution : React 5-bromo-2-chloropyrimidine derivatives with ethoxymethyl groups under reflux conditions using a base (e.g., triethylamine) in acetonitrile. Optimize yields by adjusting stoichiometry or using continuous flow reactors for scalability .

- Bromination : Introduce the bromo group using N-bromosuccinimide (NBS) with FeBr₃ as a catalyst in anhydrous dichloromethane .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR Spectroscopy : Analyze -NMR shifts for ethoxymethyl (-OCH₂CH₃) protons (δ 3.5–4.0 ppm) and dihydropyrimidinone ring protons (δ 5.5–6.5 ppm). Compare with computed PubChem data for validation .

- Mass Spectrometry : Use high-resolution LC-MS to confirm molecular ion peaks (e.g., m/z 262 [M+] and 264 [M+]).

Advanced Research Questions

Q. How can structural modifications of the dihydropyrimidinone core enhance biological activity or selectivity?

- Methodological Answer :

- Substituent Effects : Replace the ethoxymethyl group with pyrrolidine or arylthio groups (e.g., as in ) to study steric/electronic impacts on target binding .

- Pharmacological Screening : Test modified derivatives against enzymatic targets (e.g., kinases) using in vitro assays. Correlate activity with X-ray crystallography data of analogous compounds (e.g., ) to identify key binding motifs .

Q. How do solvent polarity and reaction temperature influence reaction outcomes during synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase nucleophilicity in substitution reactions, while non-polar solvents (e.g., toluene) favor cyclization steps .

- Temperature Optimization : Higher temperatures (80–100°C) improve reaction rates but may degrade thermally sensitive intermediates. Use controlled microwave-assisted synthesis for precise heating .

Q. How should researchers address contradictory data in NMR or crystallography results?

- Methodological Answer :

- NMR Discrepancies : Check for solvent-induced shifts (e.g., DMSO vs. CDCl₃) or dynamic effects (e.g., rotamers). Use 2D NMR (COSY, NOESY) to resolve overlapping signals .

- Crystallography Challenges : If single crystals are elusive, employ computational modeling (e.g., DFT) to predict bond lengths/angles. Cross-validate with powder XRD or spectroscopic data .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.